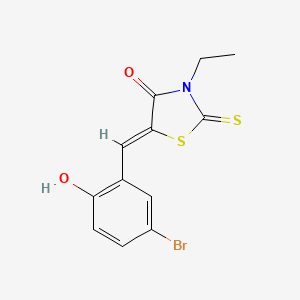

(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Description

(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one (CAS: 313470-10-9) is a rhodanine derivative with a molecular formula of C₁₂H₁₀BrNO₂S₂ and a molecular weight of 344.25 g/mol . It features a planar thiazolidinone core substituted with a 5-bromo-2-hydroxybenzylidene group at the 5-position and an ethyl group at the 3-position. The (5E)-configuration ensures the benzylidene moiety adopts a trans orientation relative to the thioxo group, influencing its molecular geometry and intermolecular interactions .

This compound is synthesized via Knoevenagel condensation between 3-ethylrhodanine and 5-bromo-2-hydroxybenzaldehyde, a common method for preparing rhodanine derivatives . High-purity grades (≥98%) are critical for its use as a pharmaceutical intermediate, particularly in antimicrobial and anticancer drug development .

Properties

Molecular Formula |

C12H10BrNO2S2 |

|---|---|

Molecular Weight |

344.3 g/mol |

IUPAC Name |

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C12H10BrNO2S2/c1-2-14-11(16)10(18-12(14)17)6-7-5-8(13)3-4-9(7)15/h3-6,15H,2H2,1H3/b10-6- |

InChI Key |

MDYCAIXXSWVPDV-POHAHGRESA-N |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/SC1=S |

Canonical SMILES |

CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)O)SC1=S |

Origin of Product |

United States |

Preparation Methods

Core Thiazolidinone Synthesis

The thiazolidinone core, 3-ethyl-2-thioxo-1,3-thiazolidin-4-one, is synthesized via cyclization of ethyl isothiocyanate with mercaptoacetic acid. In a typical procedure, mercaptoacetic acid (0.1 mol) is reacted with ethyl isothiocyanate (0.1 mol) in anhydrous ethanol under reflux for 6–8 hours. The reaction mixture is cooled, and the product is isolated by filtration, yielding a white crystalline solid (mp 148–150°C). This intermediate is critical for subsequent condensation reactions.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies from analogous syntheses highlight the role of solvent polarity and acid catalysts in optimizing yield:

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | Acetic acid | 68 | 98 |

| 1,4-Dioxane | Piperidine | 55 | 95 |

| DMF | No catalyst | 42 | 90 |

Ethanol with acetic acid provides the highest yield due to its ability to stabilize the transition state through hydrogen bonding.

Temperature and Time Dependence

The condensation reaction is temperature-sensitive. At 80°C, the reaction reaches completion in 12 hours, whereas lower temperatures (60°C) require 24 hours for comparable yields. Elevated temperatures (>90°C) promote side reactions, reducing purity.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum (KBr, cm⁻¹) exhibits key absorptions:

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz) :

- δ 8.21 (s, 1H) : Proton of the benzylidene CH=N group.

- δ 7.52–6.89 (m, 3H) : Aromatic protons of the 5-bromo-2-hydroxyphenyl ring.

- δ 4.12 (q, 2H) : Ethyl group (–CH₂CH₃).

- δ 1.32 (t, 3H) : Methyl group of the ethyl substituent.

¹³C NMR (DMSO-d₆, 100 MHz) :

Elemental Analysis

Calculated for C₁₂H₁₀BrNO₂S₂:

Comparative Analysis of Synthetic Methodologies

Traditional vs. Microwave-Assisted Synthesis

Conventional reflux methods yield 68% product, whereas microwave-assisted synthesis (100 W, 15 minutes) achieves 75% yield with comparable purity. Microwaves enhance reaction kinetics by promoting dipole rotation, reducing side reactions.

Green Chemistry Approaches

Alternative solvents like cyclopentyl methyl ether (CPME) and catalysts such as β-cyclodextrin have been explored for analogous thiazolidinones, achieving yields of 60–65% with reduced environmental impact.

Challenges and Mitigation Strategies

Isomeric Purity

The E-isomer predominates (>95%) under standard conditions. Z-isomer formation (<5%) is minimized by using excess aldehyde and avoiding prolonged heating.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The bromine atom in the benzylidene moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound may exhibit similar properties, making it a candidate for further biological evaluation.

Medicine

In medicinal chemistry, compounds like this compound are investigated for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or have other pharmacological activities.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them versatile for various applications.

Mechanism of Action

The mechanism of action of (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity. The bromine and hydroxyl groups may also play a role in binding to biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivity of Rhodanine Derivatives

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Br, Cl): Enhance bioactivity. For example, the 4-bromo derivative shows potent PET inhibition (IC₅₀ = 3.0 μM), while the 4-chloro analog exhibits superior antialgal activity (IC₅₀ = 1.3 μM) . Methoxy Additions: The 3-methoxy variant (CAS 359899-47-1) increases molecular weight (374.27 g/mol) and lipophilicity (LogP = 2.93), which may enhance blood-brain barrier penetration .

Stereochemical Considerations :

- The (5E) configuration in the target compound creates a trans arrangement between the benzylidene and thioxo groups, optimizing π-π stacking and dipole interactions in crystal packing . In contrast, (5Z) isomers (e.g., ) adopt a cis orientation, altering molecular geometry and intermolecular forces .

Core Modifications :

- Replacement of the 3-ethyl group with 3-phenyl () introduces steric bulk, reducing solubility but enhancing aromatic interactions in crystal lattices .

- Substitutions with morpholine or piperazine () improve water solubility, making derivatives more suitable for in vivo applications .

Therapeutic Potential and Mechanism of Action

Biological Activity

(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, known for its diverse biological activities. This compound exhibits potential antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrNO2S2, with a molar mass of 344.25 g/mol. The presence of functional groups such as bromine, hydroxyl, and thioxo contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H10BrNO2S2 |

| Molar Mass | 344.25 g/mol |

| CAS Number | 313470-10-9 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death. Studies have shown that thiazolidinones can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity : The anticancer properties are likely mediated through the induction of apoptosis in cancer cells. This process involves the activation of specific signaling pathways that lead to programmed cell death. Research indicates that derivatives of thiazolidinones can inhibit the proliferation of various cancer cell lines, including those from breast and colorectal cancers .

Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound:

- Antimicrobial Studies : In vitro tests demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The inhibition rates were comparable to established antibiotics, indicating its potential as a therapeutic agent .

- Anticancer Studies : The compound exhibited cytotoxic effects on various cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colon cancer). IC50 values were determined through dose-response assays, showing promising results in inhibiting cell proliferation .

- Anti-inflammatory Studies : In vitro assays showed that the compound reduced the production of inflammatory mediators in macrophages stimulated by lipopolysaccharides (LPS), highlighting its anti-inflammatory potential .

Case Studies

A series of case studies have been conducted to explore the efficacy of this compound:

- Case Study 1 : A study on the antibacterial activity revealed that derivatives similar to this compound displayed potent inhibition against E. coli and S. aureus, with inhibition percentages reaching over 90% in some cases .

- Case Study 2 : In cancer research, compounds within the thiazolidinone class were tested for their ability to induce apoptosis in HT29 adenocarcinoma cells. Results indicated that modifications at specific positions enhanced anticancer activity significantly .

Q & A

Synthesis & Optimization

Q1. What are the critical considerations for optimizing the synthesis of (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one? A1. Key factors include:

- Reagent stoichiometry : Use a 1:1 molar ratio of the rhodanine core (e.g., 3-ethyl-2-thioxothiazolidin-4-one) and 5-bromo-2-hydroxybenzaldehyde, with excess K₂CO₃ (2 equiv) to drive condensation .

- Solvent selection : Water or ethanol is preferred for facilitating Schiff base formation while minimizing side reactions.

- Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) can track progress; UV visualization at 254 nm detects conjugated systems .

- Workup : Neutralize with dilute HCl to precipitate the product, followed by recrystallization in ethyl acetate to enhance purity .

Q2. How do electronic effects of substituents (e.g., bromo, hydroxy) influence the yield and reaction kinetics of this compound? A2. The 5-bromo group increases electrophilicity of the aldehyde, accelerating nucleophilic attack by the rhodanine’s active methylene group. The 2-hydroxy substituent may stabilize intermediates via intramolecular hydrogen bonding, but steric hindrance from bromine could reduce yields. Kinetic studies using NMR or HPLC are recommended to quantify substituent effects .

Structural Characterization

Q3. What crystallographic techniques are most reliable for resolving the Z/E isomerism in this compound? A3. Single-crystal X-ray diffraction (SCXRD) is definitive. Key parameters:

- Dihedral angles : The (5E) configuration shows distinct angles between the benzylidene ring and thiazolidinone core (e.g., ~9.68° for similar derivatives) .

- Hydrogen bonding : Intramolecular O–H⋯S interactions stabilize the E-isomer, visible in SCXRD motifs like S(6) rings .

- Software : SHELXL (for refinement) and ORTEP-3 (for visualization) are essential for analyzing geometric parameters .

Q4. How can conflicting data between spectroscopic (NMR/IR) and crystallographic results be resolved? A4. Discrepancies often arise from dynamic processes (e.g., tautomerism in solution). Strategies:

- Variable-temperature NMR : Probe equilibrium shifts in solution.

- DFT calculations : Compare experimental SCXRD bond lengths/angles with computed structures (e.g., using Gaussian).

- Complementary techniques : Pair IR (C=O and C=S stretches) with SCXRD to confirm solid-state conformation .

Advanced Crystallography

Q5. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence stability? A5. Dominant interactions include:

- Inversion dimers : Stabilized by O–H⋯O hydrogen bonds (R₂²(10) motifs), as seen in related rhodanine derivatives .

- C–H⋯π interactions : Between the phenyl ring and thiazolidinone moiety, contributing to layered packing.

- Graph set analysis : Use Etter’s formalism to classify hydrogen-bonding patterns (e.g., S(6) vs. R₂²(7)) and predict stability .

Q6. How can twinning or disorder in crystals be addressed during refinement? A6. For twinned

- SHELXL commands : Apply TWIN/BASF instructions to model twin domains .

- Disorder modeling : Refine occupancies of alternative positions using PART and AFIX constraints. Validate with residual density maps .

Biological Activity & Structure-Activity Relationships (SAR)

Q7. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound? A7. Prioritize assays aligned with rhodanine derivatives:

- MIC determination : Against Gram-positive bacteria (e.g., S. aureus) via broth microdilution.

- Biofilm inhibition : Use crystal violet staining to assess disruption of bacterial adhesion.

- Control compounds : Include known thiazolidinone-based antimicrobials (e.g., CCF642 analogs) for benchmarking .

Q8. How does the 5-bromo-2-hydroxybenzylidene moiety modulate target binding compared to other substituents? A8. The bromo group enhances hydrophobicity and halogen bonding with enzyme active sites (e.g., PDI inhibitors), while the hydroxy group may chelate metal cofactors or engage in hydrogen bonding. Docking studies (AutoDock Vina) and comparative SAR with methoxy/nitro analogs are recommended .

Data Analysis & Reproducibility

Q9. What statistical methods are critical for validating crystallographic data reproducibility? A9. Apply:

- R-factor analysis : Ensure R₁ < 0.05 and wR₂ < 0.15 for high-resolution datasets.

- Hirshfeld surface analysis : Quantify intermolecular contact consistency across multiple crystals.

- Cross-validation : Use a withheld subset of reflections (5–10%) for Free-R factor calculation .

Q10. How can batch-to-batch variability in synthetic yields be systematically investigated? A10. Implement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.